molecular formula C11H13ClN4 B2871996 N-(2-methylquinolin-8-yl)guanidine hydrochloride CAS No. 1808853-09-9

N-(2-methylquinolin-8-yl)guanidine hydrochloride

Cat. No.: B2871996
CAS No.: 1808853-09-9
M. Wt: 236.7
InChI Key: NBSNPFXBRRIZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylquinolin-8-yl)guanidine hydrochloride: is a chemical compound with the molecular formula C11H13ClN4 and a molecular weight of 236.7 g/mol . It is known for its unique molecular structure, which includes a quinoline ring substituted with a methyl group and a guanidine moiety. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylquinolin-8-yl)guanidine hydrochloride typically involves the reaction of 2-methylquinoline with guanidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(2-methylquinolin-8-yl)guanidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce modified guanidine compounds .

Scientific Research Applications

N-(2-methylquinolin-8-yl)guanidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-8-yl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the context of its use. The pathways involved in its action are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combined quinoline and guanidine structure, which imparts specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(2-methylquinolin-8-yl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4.ClH/c1-7-5-6-8-3-2-4-9(10(8)14-7)15-11(12)13;/h2-6H,1H3,(H4,12,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSNPFXBRRIZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N=C(N)N)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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